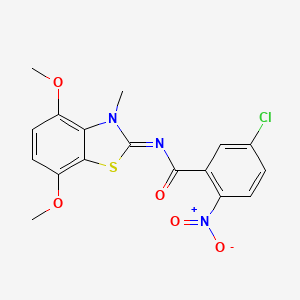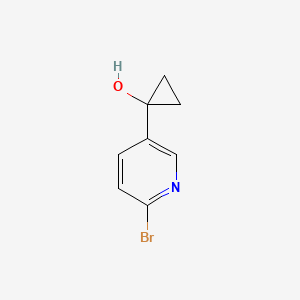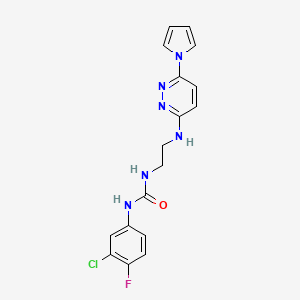![molecular formula C16H18N2O4S B2968216 3-((6-Ethoxybenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 2034509-61-8](/img/structure/B2968216.png)
3-((6-Ethoxybenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((6-Ethoxybenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Crystal Structure and Mechanistic Insights
Research on related compounds, such as dicamba monooxygenase, provides insight into the crystal structure and mechanistic action of enzymes on xenobiotic substrates. The enzyme dicamba monooxygenase (DMO) demonstrates a novel Rieske nonheme oxygenase mechanism, catalyzing the oxidative demethylation of dicamba. This enzyme's structure reveals extensive hydrogen bonding and steric interactions, highlighting the adaptability of the Rieske oxygenase scaffold for various reactions on xenobiotic substrates (Dumitru et al., 2009).
Synthetic Applications and Antimicrobial Evaluation
The synthesis and evaluation of novel derivatives of related compounds have shown significant antimicrobial activities. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been explored, with these compounds demonstrating significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
Wound Healing and Biological Activity
The wound-healing action of spiroconjugated derivatives, such as 5′-(4-ethoxybenzoyl)-5′,7′-dihydrospiro[cyclopentane-1,6′-[1,2,3]-triazolo[5,1-b][1,3,4]-thiadiazine]-3′-carboxylic acid ethyl ester, has been assessed, showing a stimulatory action on skin fibroblast proliferation. This highlights the potential regenerative properties of similar compounds in enhancing the healing of linear skin wounds (Vysokova et al., 2019).
Proton Shuttles and Selective Functionalization
Research on biaryl carboxylic acids as proton shuttles for selective functionalization of indole C-H bonds demonstrates the utility of related compounds in synthetic chemistry. 3-Ethoxy-2-phenylbenzoic acid, for instance, has shown superior yield and selectivity in the direct arylation of indoles, illustrating the application of these compounds in the synthesis of complex organic molecules (Pi et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For example, anti-inflammatory activity is often mediated through the inhibition of prostaglandin biosynthesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities . The specific effects of this compound would depend on its biological activity and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have shown significant biological activities, such as antimicrobial, antifungal, and antitumor effects . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also influence cell function and cellular processes.
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-11-5-6-12-13(8-11)23-16(17-12)18-14(19)9-3-4-10(7-9)15(20)21/h5-6,8-10H,2-4,7H2,1H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWDYLMLSQZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)




![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2968143.png)



![7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2968150.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)
